Homostachydrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

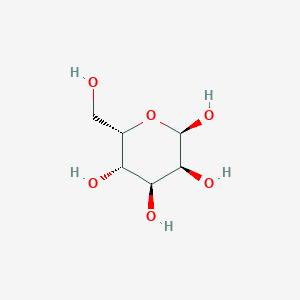

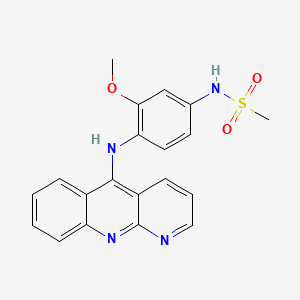

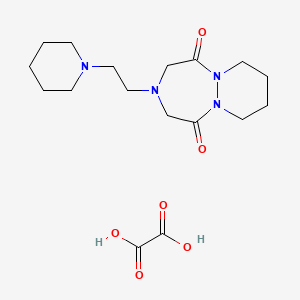

Homostachydrine is an ammonium betaine that is a pipecolic acid zwitterion with methyl groups substituted for the two hydrogens at the nitrogen. It is found in fruits, seeds, and leaves of orange, lemon, and bergamot . This compound has been identified as a substrate of the carnitine/organic cation transporter OCTN1/SLC22A4 .

Preparation Methods

Homostachydrine can be detected using high-performance liquid chromatography (HPLC) electrospray ionization mass spectrometry (ESI-MS) technique, employing a C8 column with 0.1% formic acid in water as a mobile phase . The extraction method is relatively straightforward, involving the isolation of the compound from natural sources such as fruits and seeds.

Chemical Reactions Analysis

Homostachydrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . The compound’s structure allows it to participate in reactions typical of ammonium betaines and pipecolic acid derivatives.

Scientific Research Applications

Homostachydrine has been studied for its potential role in sensitizing pentylenetetrazole-induced seizures in mice . It is a substrate of the OCTN1 transporter, which is expressed in brain neurons and is associated with epilepsy . The compound’s administration has been shown to increase seizure scores and the expression of certain genes in the hippocampus and frontal cortex . Additionally, this compound is found in coffee and can be used as a marker for coffee consumption .

Mechanism of Action

Homostachydrine exerts its effects by being a substrate of the OCTN1 transporter. This transporter is involved in the uptake of various compounds, including food-derived antioxidants . The administration of this compound increases the expression of genes related to epilepsy, such as Arc, Egr1, and BDNF, in the brain . This suggests that this compound may play a role in modulating neuronal activity and excitability.

Comparison with Similar Compounds

Homostachydrine is structurally similar to pipecolic acid, a precursor in plants . Both compounds have been associated with epilepsy and seizure models, although their effects may vary . Ergothioneine, another compound transported by OCTN1, shares some functional similarities with this compound, particularly in its role as an antioxidant .

Properties

CAS No. |

472-22-0 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

XULZWQRXYTVUTE-ZETCQYMHSA-N |

Isomeric SMILES |

C[N+]1(CCCC[C@H]1C(=O)[O-])C |

Canonical SMILES |

C[N+]1(CCCCC1C(=O)[O-])C |

melting_point |

300 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.